molecular formula C19H21FN2O3S B2453368 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941992-02-5

4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2453368
CAS No.: 941992-02-5
M. Wt: 376.45
InChI Key: GGYWIPGAPFEFGK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecule is likely to have a complex structure due to the presence of a tetrahydroquinoline ring and a benzenesulfonamide group. The tetrahydroquinoline ring is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .

Scientific Research Applications

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds exhibited potent efficacy, surpassing the reference drug Doxorubicin in antitumor activity. These findings suggest potential applications of such compounds in cancer treatment (Alqasoumi et al., 2010).

Synthesis and Characterization

Research into the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution has led to the creation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives, indicating the utility of such processes in generating structurally diverse compounds for further study (Ichikawa et al., 2006).

Fluorophores for Zinc(II) Detection

Studies on zinc(II) specific fluorophores, such as derivatives of quinoline, have provided insights into the design and synthesis of effective fluorescent sensors for zinc(II), with applications in studying intracellular zinc(II) levels (Kimber et al., 2001).

Molecular Interactions with Human Carbonic Anhydrases

A novel series of benzenesulfonamides has been developed to probe interactions with human carbonic anhydrases, aiming to enhance selectivity and efficacy for therapeutic applications. This research could lead to the development of new drugs targeting carbonic anhydrases for various diseases (Bruno et al., 2017).

Selective Cyclooxygenase-2 Inhibitors

The creation and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for potential therapeutic use in conditions like rheumatoid arthritis and osteoarthritis highlight the pharmaceutical relevance of such chemical structures (Hashimoto et al., 2002).

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-10-22-18-8-5-15(12-14(18)4-9-19(22)23)21-26(24,25)16-6-7-17(20)13(2)11-16/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWIPGAPFEFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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